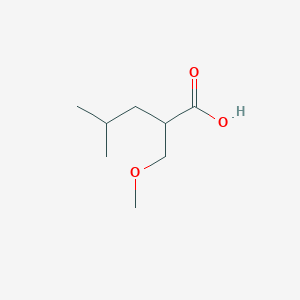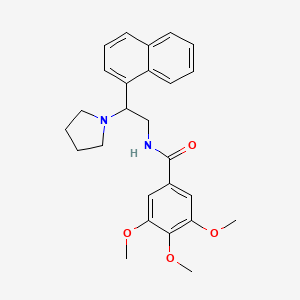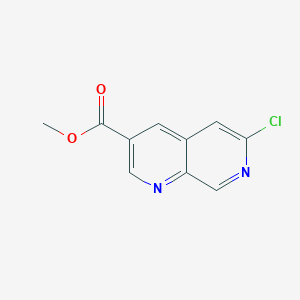
2-(4-methoxyphenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of tetrazole, a class of synthetic organic heterocyclic compound, which is made up of a 5-member ring containing four nitrogen atoms and one carbon atom . The methoxyphenyl and pyridin-2-yl groups are common in organic chemistry and medicinal chemistry due to their ability to participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of the tetrazole ring and the attached methoxyphenyl and pyridin-2-yl groups. Unfortunately, without specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
Tetrazoles are known to participate in a variety of chemical reactions, often acting as bioisosteres for carboxylic acid groups . The methoxyphenyl and pyridin-2-yl groups could also participate in various reactions, depending on their position and the specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its chemical bonds. These could include its solubility, melting point, boiling point, and other properties .Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis and characterization of novel compounds related to 2-(4-methoxyphenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide. For example, studies have developed new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives through reactions involving compounds with similar structures, revealing their potential cytotoxic activity against cancer cells (Hassan, Hafez, & Osman, 2014). Another study focused on creating novel heterocyclic compounds with anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Corrosion Inhibition
Compounds structurally similar to 2-(4-methoxyphenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide have been evaluated for their corrosion inhibition performance. A study demonstrated that new thiazole-based pyridine derivatives exhibited effective corrosion inhibition on mild steel in acidic media (Chaitra, Mohana, & Tandon, 2016).
Antidiabetic Activity
Research into novel Dihydropyrimidine derivatives, which are structurally related, has shown potential for in vitro antidiabetic activity. This involves the synthesis of N-substituted compounds evaluated for their α-amylase inhibition, indicating their therapeutic potential in diabetes management (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Antimicrobial and Antifungal Activities
Several studies have synthesized new compounds with the aim of evaluating their antimicrobial and antifungal activities. For instance, new pyridine derivatives have been created to investigate their effectiveness against various pathogenic strains, showing variable and modest activity (Patel, Agravat, & Shaikh, 2011). Another study explored the synthesis of pyrido[2,3-d]pyrimidines derivatives, revealing significant antifungal activities for some synthesized compounds (Hanafy, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-pyridin-2-yltetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O2/c1-22-11-7-5-10(6-8-11)20-18-13(17-19-20)14(21)16-12-4-2-3-9-15-12/h2-9H,1H3,(H,15,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYDDISKPTYNIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-tert-butyl-N-[3-(pyrazin-2-yloxy)phenyl]benzamide](/img/structure/B2661944.png)
![tert-butyl 4-(4-{[(4-chlorobenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2661945.png)
![8-bromo-7-{2-[(2-chlorophenyl)amino]ethyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2661946.png)




![1-(2-fluorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2661953.png)
![5-Chloro-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B2661954.png)
![Tert-butyl 6-chloro-1h,2h,3h-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B2661956.png)
![3-(4-Chlorophenyl)sulfonyl-4-methyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2661959.png)
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2661960.png)
